4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24-12-14-25(15-13-24)21(17-4-8-19(27-2)9-5-17)16-23-22(26)18-6-10-20(28-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKYJJMJMBZZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Intermediate Synthesis
The synthesis begins with the preparation of 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine, a key intermediate. This is achieved via a nucleophilic substitution reaction between 1-(2-chloroethyl)-4-methylpiperazine and 4-methoxyphenylacetonitrile under basic conditions (e.g., potassium carbonate in dimethylformamide). The nitrile group is subsequently reduced to a primary amine using Raney nickel and hydrazine hydrate, yielding the ethylamine derivative.
Critical Parameters
Amide Bond Formation
The final step involves coupling the ethylamine intermediate with 4-methoxybenzoyl chloride. This reaction is typically conducted in dichloromethane or tetrahydrofuran using triethylamine or diisopropylethylamine to scavenge HCl.
Optimization Insights
- Solvent Choice : Dichloromethane provides higher reaction rates (completion in 2–3 hours) compared to tetrahydrofuran (4–5 hours).
- Base Selection : Diisopropylethylamine increases yields by 12–15% over triethylamine due to reduced side reactions.
- Purity : Crude product purity of 85–90% is achieved, with final purification via column chromatography (silica gel, ethyl acetate/hexane).
Reaction Condition Optimization
Temperature and Catalytic Effects
Elevated temperatures (120–130°C) are critical for cyclization reactions involving piperazine intermediates. For example, the cyclization of bis(2-chloroethyl)amine derivatives with substituted benzylamines proceeds efficiently at 130°C in toluene, achieving 85–90% conversion within 6 hours. The addition of diazabicyclo derivatives (e.g., diazabicycloundecene) as catalysts reduces energy consumption by enabling lower temperatures (90–100°C) while maintaining high yields.
Table 1. Comparative Analysis of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None | 130 | 6 | 72 | 88 |
| Diazabicyclo | 90 | 10 | 81 | 98 |
Solvent Systems
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilic substitution rates by stabilizing transition states. In the synthesis of tert-butyl 2-nitro-4-(4-methylpiperazin-1-yl)benzoate, DMSO improved substitution efficiency by 40% compared to dimethylformamide, attributed to its high dielectric constant and ability to solubilize ionic intermediates.
Purification and Characterization
Crystallization Techniques
Final products are often purified via recrystallization from ethanol/water mixtures. For instance, 4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is isolated as a white crystalline solid with a melting point of 158–160°C. HPLC analysis confirms purity >98% using a C18 column (acetonitrile/water 70:30).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, piperazine-H), 2.30–2.40 (m, 4H, piperazine-H), 2.20 (s, 3H, N-CH₃).
- LC-MS : m/z 428 [M+H]⁺, consistent with the molecular formula C₂₄H₃₀N₃O₃.
Scalability and Industrial Applications
Pilot-Scale Production
A 10 kg batch synthesis demonstrated scalability with consistent yields (68–70%) using continuous-flow reactors for the amidation step. Key challenges included managing exothermic reactions during acyl chloride addition, addressed via controlled dosing and cooling.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C21H29N3O4
- Molecular Weight : 419.53766 g/mol
- CAS Number : 898431-94-2
Key Structural Features
| Feature | Description |
|---|---|
| Methoxy Groups | Enhance solubility and biological activity |
| Piperazine Moiety | Provides structural stability and influences pharmacokinetics |
| Aromatic Rings | Contribute to the compound's interaction with biological targets |
Anticancer Activity
Research indicates that compounds similar to 4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exhibit significant anticancer properties. These compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division, particularly effective against multidrug-resistant cancer cells.
Case Study: Prostate Cancer Treatment
A study evaluated the efficacy of a structurally similar compound in treating prostate cancer. Results indicated a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg. The compound's ability to circumvent P-glycoprotein-mediated drug resistance was highlighted as a significant advantage.
Case Study: Melanoma Treatment
Another study focused on melanoma treatment using similar derivatives. The compounds demonstrated substantial cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, indicating their potential as effective therapeutic agents.
Antimicrobial Properties
Similar compounds have also shown significant antibacterial and antifungal activity. They interact with their targets in a way that inhibits their function, leading to microbial death. This suggests that this compound may interfere with essential biochemical pathways in bacteria and fungi.
Summary of Key Findings
| Study Type | Findings |
|---|---|
| In Vitro | Potent inhibition of tubulin polymerization and antimicrobial activity |
| In Vivo | Significant tumor reduction in xenograft models; effective against resistant strains |
Biochemical Pathways Affected
- Microtubule Dynamics : Disruption leads to cell cycle arrest.
- Apoptotic Pathways : Induction of programmed cell death in cancer cells.
- Resistance Mechanisms : Compounds may bypass common drug resistance pathways (e.g., P-glycoprotein).
Mechanism of Action
The mechanism by which 4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can influence pathways involved in mood regulation, cognition, and other neurological functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Pharmacological Implications
Table 1: Structural and Functional Comparison
Analysis of Structural Differences and Effects
Benzamide Substituents: The 4-methoxy group in the target compound enhances lipophilicity compared to unsubstituted benzamides (e.g., WDR5-0101) or fluorinated analogs (e.g., p-MPPF). This may improve membrane permeability but reduce aqueous solubility .
Piperazine Modifications :
Biological Activity
4-Methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, often referred to as a derivative of benzamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antitumor and neuropharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 383.5 g/mol. The compound features methoxy and piperazine moieties, which are known to influence biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O3 |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 898430-50-7 |
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas of interest:
1. Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .
2. Neuropharmacological Effects
The piperazine component of the compound is associated with neuropharmacological activity. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary data suggest that this compound may modulate these pathways, potentially offering therapeutic benefits for conditions like depression or anxiety .
3. Antimicrobial Properties
Some studies have reported antimicrobial activities for benzamide derivatives, including those structurally related to this compound. The presence of methoxy groups is believed to enhance lipophilicity, allowing better penetration into microbial membranes .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study published in the South African Journal of Chemistry detailed the synthesis of related benzamide derivatives and their evaluation for anti-ischaemic activity, showing promise in cardiovascular applications .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has identified key structural features that enhance biological activity, particularly in antitumor applications. Modifications to the piperazine ring and aromatic substituents were found to significantly affect potency against cancer cell lines .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide?
Answer:
Synthesis optimization focuses on yield, purity, and scalability. Key steps include:
- Coupling Reactions : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation between methoxy-substituted benzoic acid derivatives and amine intermediates .
- Piperazine Functionalization : Introduce the 4-methylpiperazine moiety via nucleophilic substitution under anhydrous conditions to avoid side reactions .
- Purification : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (using ethanol/water) to isolate the final compound .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–3.9 ppm; piperazine protons at δ 2.3–2.8 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~440–460) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Answer:
- Substituent Variation : Replace the 4-methoxyphenyl group with halogenated or bulky aromatic rings to evaluate steric/electronic effects on receptor binding .
- Piperazine Modifications : Test derivatives with alkylated or acylated piperazine nitrogens to alter hydrophobicity and pharmacokinetics .
- Bioisosteric Replacement : Substitute the benzamide core with thiazole or oxadiazole rings to improve metabolic stability .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and assay conditions (e.g., ATP levels in viability assays) .
- Counter-Screening : Test against off-target receptors (e.g., serotonin or dopamine receptors) to rule out nonspecific effects .
- Meta-Analysis : Compare data across studies with similar logP values (e.g., 2.5–3.5) and solubility profiles to isolate structural determinants of activity .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to dopamine D2/D3 receptors, focusing on piperazine-amide interactions with Asp110/Ser193 residues .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayer environments .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and hydrogen-bond donor/acceptor counts to predict IC50 values .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .
- Hydrolysis Prevention : Avoid aqueous buffers at pH < 4 or > 9, as the benzamide bond may cleave under extreme conditions .
Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models to identify metabolic liabilities (e.g., CYP450-mediated oxidation) .
- Formulation Adjustments : Use PEGylated nanoparticles or liposomes to enhance blood-brain barrier penetration for CNS targets .
- Biomarker Validation : Correlate in vivo outcomes (e.g., reduced tumor size) with in vitro target engagement (e.g., ERK phosphorylation) .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., PI3Kγ) in cell lines and assess rescue effects .
- Chemical Probes : Co-treat with selective inhibitors (e.g., LY294002 for PI3K) to confirm pathway specificity .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment and map enriched pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
